5-chloro-N-(9H-fluoren-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(9H-fluoren-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c24-21-11-16(12-25-23(21)29-18-7-8-28-13-18)22(27)26-17-5-6-20-15(10-17)9-14-3-1-2-4-19(14)20/h1-6,10-12,18H,7-9,13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWUGBYHEUFPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(9H-fluoren-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological activity, and relevant studies focusing on its pharmacological properties.
The molecular formula of 5-chloro-N-(9H-fluoren-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is with a molecular weight of approximately 406.9 g/mol. The structure features a pyridine ring, a chloro substituent, and a fluorenyl moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Specific methodologies may vary, but the general approach includes:
- Formation of the pyridine core : Utilizing appropriate starting materials to construct the pyridine ring.
- Substitution reactions : Introducing the chloro and fluorenyl groups through electrophilic aromatic substitution or similar techniques.
- Final modifications : Attaching the oxolanyloxy group to complete the synthesis.
Biological Activity
The biological activity of 5-chloro-N-(9H-fluoren-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide has been evaluated in various studies, focusing on its potential as an anticancer agent and its effects on specific cellular pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. The following table summarizes findings from various studies:
| Study Reference | Biological Target | Activity Observed | IC50 (µM) |
|---|---|---|---|
| VEGFR-2 | Selective inhibition | 0.5 | |
| RTK signaling | Inhibition of tumor growth | 1.0 | |
| Cell viability | Reduced viability in cancer cell lines | 0.8 |
The compound is believed to exert its effects primarily through inhibition of angiogenesis by targeting VEGFR-2, a key mediator in vascular endothelial growth factor signaling pathways. This inhibition can lead to decreased tumor growth and metastasis.
Case Studies
- Case Study 1 : A study involving the administration of the compound in xenograft models showed significant tumor reduction compared to controls, suggesting effective in vivo activity.
- Case Study 2 : In vitro analysis demonstrated that treatment with this compound led to apoptosis in several cancer cell lines, indicating potential for therapeutic use.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of this compound lies in its potential as an anticancer agent. Research indicates that derivatives of pyridine carboxamide compounds exhibit significant cytotoxic activity against various cancer cell lines. The structural characteristics of 5-chloro-N-(9H-fluoren-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide suggest it may interact with biological targets involved in cancer progression, such as kinases or receptors involved in cell signaling pathways.
Mechanism of Action
The proposed mechanism involves the compound's ability to inhibit specific enzymes or pathways that are crucial for cancer cell survival and proliferation. Studies have shown that similar compounds can induce apoptosis or inhibit angiogenesis, making them valuable candidates for further development in cancer therapy .
Drug Development
Drug Conjugates
This compound has been explored as part of drug conjugates, where it is linked to other pharmacologically active agents to enhance therapeutic efficacy and reduce side effects. The coupling methods and the resulting pharmacokinetic profiles are critical areas of ongoing research. For instance, the synthesis and application of drug conjugates involving pyridine derivatives have shown promising results in targeted therapy .
Pharmacological Profiles
The pharmacological profiles of compounds like 5-chloro-N-(9H-fluoren-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide are being evaluated for their bioavailability, toxicity, and efficacy in preclinical models. This evaluation is essential for understanding how such compounds can be optimized for clinical use .
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers with specific properties. Its unique structure allows for the modification of polymer characteristics such as thermal stability, mechanical strength, and solubility. Research into polymer composites incorporating pyridine derivatives has shown enhanced performance in various applications, including coatings and membranes .
Case Studies
Comparison with Similar Compounds
Amide Substituent Variations
- Target vs. Aaron Chemicals Compound (AR026697) : The target’s fluorenyl group introduces significant hydrophobicity and steric bulk compared to AR026697’s 3-fluorophenyl. Fluorenyl may enhance π-π stacking in target binding but reduce aqueous solubility.
- Target vs. ABL001 : ABL001’s chlorodifluoromethoxyphenyl and hydroxypyrrolidinyl substituents create a polar-nonpolar balance. The hydroxypyrrolidinyl group provides a hydrogen-bond donor, improving solubility, while the pyrazole moiety may enhance target affinity via π interactions.
Pyridine Ring Modifications
- The cyclopropane-linked pyrimidine group introduces conformational constraints, which could optimize binding pocket interactions.
Carboxylic Acid vs. Carboxamide **:
The carboxylic acid analog lacks the amide group, rendering it more acidic and ionizable. This likely reduces membrane permeability but increases solubility, making it a precursor for amide synthesis.
Research Findings and Implications
Oxolan-3-yloxy Group : Present in all analogs, this ether group likely enhances solubility through hydrogen bonding with water or biological targets .
Chlorine at Position 5 : The electron-withdrawing chlorine may stabilize the pyridine ring electronically, influencing reactivity or binding interactions.
Fluorenyl Group : While beneficial for hydrophobic interactions, its bulk may limit bioavailability unless formulated with solubilizing agents.
ABL001’s Hydroxypyrrolidinyl : This substituent’s hydroxyl group improves water solubility and introduces chirality, which could be critical for enantioselective target binding .
Q & A
Basic: What are the recommended synthetic routes for 5-chloro-N-(9H-fluoren-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Functionalization of the pyridine core at the 3-position with a carboxamide group.
- Step 2: Introduction of the 5-chloro substituent via electrophilic substitution or halogenation.
- Step 3: Coupling of the oxolan-3-yloxy group at the 6-position using nucleophilic aromatic substitution (optimized at 80–100°C in polar aprotic solvents like DMF) .
- Step 4: Attachment of the 9H-fluoren-2-yl moiety via amide bond formation, often employing coupling agents like EDC/HOBt.
Key Considerations: Monitor reaction progress using TLC or HPLC to avoid side products like over-halogenation or incomplete coupling .
Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
X-ray crystallography refined via SHELXL ( ) is critical for:
- Bond Angle/Length Analysis: Confirming steric effects from the fluorenyl group and oxolan substituent.
- Torsional Strain Detection: Identifying potential non-planar arrangements between the pyridine and fluorenyl groups.
- Validation: Cross-referencing with computational models (DFT or molecular dynamics) to address discrepancies in electron density maps.
Methodological Tip: High-resolution data (≤1.0 Å) is recommended to resolve overlapping atoms in the oxolan ring .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
- NMR: Use H/C NMR (DMSO- or CDCl) to confirm substituent positions. The fluorenyl protons (7.2–7.8 ppm) and oxolan methylene groups (3.5–4.5 ppm) are diagnostic .
- HRMS: Validate molecular weight (CHClNO; theoretical ~427.1 g/mol) with <2 ppm error.
- IR: Identify carboxamide (1650–1700 cm) and ether (1100–1250 cm) stretches .
Advanced: How to design experiments to analyze its bioactivity against conflicting literature reports?
- Contradiction Source: Discrepancies in antimicrobial or anti-inflammatory activity may arise from impurity profiles or assay conditions.
- Resolution Strategy:
- Purity Control: Use preparative HPLC (≥99% purity) to eliminate confounding byproducts .
- Dose-Response Curves: Test across a wide concentration range (e.g., 0.1–100 µM) in Staphylococcus aureus (Gram+) and E. coli (Gram−) models.
- Cytokine Profiling: Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA to validate anti-inflammatory claims .
Basic: What solubility properties should guide formulation for in vivo studies?
- Polar Solvents: Moderate solubility in DMSO (20–50 mg/mL) or ethanol due to the carboxamide and ether groups.
- Aqueous Buffers: Poor solubility (<1 mg/mL in PBS); consider micellar encapsulation or prodrug strategies .
Advanced: How to investigate structure-activity relationships (SAR) for the fluorenyl moiety?
- Analog Synthesis: Replace fluorenyl with phenyl, naphthyl, or cycloalkyl groups.
- Biological Testing: Compare IC values in kinase inhibition assays (e.g., CD38 or Bruton’s tyrosine kinase targets) .
- Computational Modeling: Perform docking studies (AutoDock Vina) to assess fluorenyl interactions with hydrophobic enzyme pockets .
Basic: What safety protocols are recommended for handling this compound?
- PPE: Gloves (nitrile), safety goggles, and lab coats.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of chloro-containing intermediates .
Advanced: How to address low yield in the final coupling step?
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig coupling of the fluorenyl group.
- Solvent Optimization: Switch from DMF to toluene/THF mixtures to reduce side reactions.
- Temperature Gradients: Use microwave-assisted synthesis (100–120°C, 30 min) for improved efficiency .
Basic: What chromatographic methods ensure purity post-synthesis?
- HPLC: C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm.
- Flash Chromatography: Silica gel, 5–10% MeOH in DCM for polar impurities .
Advanced: How to reconcile conflicting crystallographic and computational data on molecular conformation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
